p-Mentha-2,4-diene

Citrus Chemistry Essential Oil Analysis Flavor Science

p-Mentha-2,4-diene (CAS 586-68-5), also systematically known as 2,4-p-menthadiene or 5-methyl-2-(1-methylethyl)-1,3-cyclohexadiene , is a monoterpene hydrocarbon with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. It is a structural isomer of limonene and other p-menthadienes, characterized by its cyclohexadiene ring system with specific unsaturation at the 2 and 4 positions.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 586-68-5
Cat. No. B15193801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Mentha-2,4-diene
CAS586-68-5
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1CC=C(C=C1)C(C)C
InChIInChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3
InChIKeyAAIXZDBTEWDLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Mentha-2,4-diene (CAS 586-68-5) Technical Procurement Guide: Monoterpene Specifications and Research-Grade Identity


p-Mentha-2,4-diene (CAS 586-68-5), also systematically known as 2,4-p-menthadiene or 5-methyl-2-(1-methylethyl)-1,3-cyclohexadiene [1], is a monoterpene hydrocarbon with the molecular formula C10H16 and a molecular weight of 136.23 g/mol [2]. It is a structural isomer of limonene and other p-menthadienes, characterized by its cyclohexadiene ring system with specific unsaturation at the 2 and 4 positions [2]. This compound is a naturally occurring volatile constituent, first identified and characterized in the essential oil of cold-pressed Valencia orange (Citrus sinensis) oil [3], and is generally recognized for its presence in various citrus matrices and aromatic plant profiles [1].

p-Mentha-2,4-diene Sourcing: Why Generic p-Menthadiene or Isomer Substitution is Scientifically Invalid


Procurement of a generic p-menthadiene or a more abundant isomer like limonene cannot be substituted for authentic p-Mentha-2,4-diene due to fundamentally divergent chemical reactivity, isomerization pathways, and sensory thresholds dictated by the precise position of its two double bonds. The p-menthane carbon skeleton can accommodate fourteen distinct structural isomers with variations in double bond location [1], each exhibiting unique physicochemical and biological fingerprints. For p-Mentha-2,4-diene, the conjugated diene system imparts a distinct electronic and steric environment that governs its behavior in synthetic transformations, such as its formation as a minor (1-3%) but characteristic component in base-catalyzed isomerization equilibria of other terpenes [2]. Its specific retention time and mass spectral fragmentation pattern serve as definitive analytical markers in complex matrices like citrus essential oils [3], meaning the use of an incorrect isomer would compromise both analytical validation and the intended mechanistic or sensory outcome in research and industrial applications.

Quantitative Differentiation Data for p-Mentha-2,4-diene (CAS 586-68-5) Relative to Terpene Isomers


Natural Occurrence Profile: Differential Distribution in Valencia Orange Oil vs. Limonene

p-Mentha-2,4-diene was originally discovered and characterized as a distinct, previously unreported monoterpene constituent in cold-pressed Valencia orange oil [1]. This establishes a specific natural source fingerprint that differentiates it from the vastly more abundant isomer limonene. While limonene constitutes the majority of citrus essential oils (often >90%), the presence of p-Mentha-2,4-diene, even as a trace constituent, serves as a potential marker for authenticity and varietal specificity [2].

Citrus Chemistry Essential Oil Analysis Flavor Science

Synthetic Accessibility: Distinct Isomerization Behavior Under Basic Conditions

In base-catalyzed isomerization studies, p-Mentha-2,4-diene is not a primary product but is formed in low, predictable yields from a variety of p-menthadiene precursors, including α-terpinene, γ-terpinene, terpinolene, and limonene [1]. This behavior contrasts sharply with more abundant isomers like limonene, which undergoes racemization under the same conditions rather than isomerization to p-Mentha-2,4-diene [1]. The low yield of p-Mentha-2,4-diene (1–3% total amount in the reaction mixture) from these transformations demonstrates that it is a specific, minor equilibrium product, not an interchangeable building block [1].

Synthetic Chemistry Terpene Isomerization Reaction Selectivity

In Silico ADME Property Profile: Comparative Predicted Oral Bioavailability and Blood-Brain Barrier Penetration

Computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties using admetSAR 2.0 provides a comparative framework for prioritizing p-Mentha-2,4-diene against structurally similar terpenes in early-stage drug discovery or toxicology screening [1]. The predicted properties for p-Mentha-2,4-diene indicate high blood-brain barrier (BBB) penetration (probability 0.9750) and moderate human oral bioavailability (probability 0.5857) [1]. While these predictions are class-level inferences for monoterpene hydrocarbons, they provide a quantitative baseline for comparing the potential pharmacokinetic behavior of this specific diene isomer against other p-menthadienes.

ADMET Prediction Drug Discovery Computational Chemistry

Distinctive Mass Spectral Fingerprint: Ion Fragmentation Profile Differentiating from Co-occurring Isomers

The mass spectrum of p-Mentha-2,4-diene is a critical analytical tool for its positive identification in complex mixtures and serves as a key differentiator from its numerous structural isomers. The predicted 70 eV EI-MS spectrum for p-Mentha-2,4-diene (available via HMDB) provides a unique fragmentation pattern that can be used to distinguish it from co-eluting or structurally similar p-menthadienes such as α-phellandrene (CAS 99-83-2) and β-phellandrene (CAS 555-10-2), which are also found in essential oils [1]. While this is a predicted spectrum, it is a necessary reference for analytical chemists as experimental spectra for this minor terpene are not widely disseminated. The presence of a specific m/z ion pattern serves as a confirmatory diagnostic tool.

Analytical Chemistry GC-MS Metabolomics

Physicochemical Property Distinction: Boiling Point and Density Differences from Limonene

The physical properties of p-Mentha-2,4-diene are distinct from those of its more common isomer limonene, which has implications for separation science, formulation stability, and handling procedures. The boiling point of p-Mentha-2,4-diene at reduced pressure (47-48 °C at 10 Torr) is a key specification for purification by vacuum distillation [1]. At atmospheric pressure, a predicted boiling point of 172.1 °C is estimated [2], which compares to the well-established atmospheric boiling point of limonene at 176 °C. This approximately 4 °C difference in boiling point, while small, is sufficient for fractional distillation or for expecting different elution orders in gas chromatography.

Physical Chemistry Process Engineering Purification

Prioritized Applications for p-Mentha-2,4-diene (CAS 586-68-5) Based on Verified Evidence


Analytical Standard for Authenticity Testing and Metabolite Identification in Citrus Essential Oils

Procure p-Mentha-2,4-diene as a certified reference standard for gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) analysis. As a specific, naturally occurring monoterpene in Valencia orange oil [1], its confirmed presence via retention time matching and characteristic mass spectral fragmentation [2] serves as a marker for varietal authenticity, quality control, and the detection of adulteration in high-value citrus essential oils and flavor extracts.

Reference Compound for Synthetic and Mechanistic Studies of Terpene Isomerization

Source p-Mentha-2,4-diene for use as a reference standard in fundamental chemical research investigating the base-catalyzed isomerization and equilibrium of p-menthadiene systems. Its identification as a low-yield (1-3%) product in the transformation of common terpenes like α- and γ-terpinene under basic conditions [1] necessitates its use for calibrating analytical methods and verifying mechanistic pathways in such reactions, distinguishing its behavior from that of limonene, which does not convert to this isomer under the same conditions [1].

Lead-like Compound for Early-Stage In Silico ADME Screening in Drug Discovery

Utilize p-Mentha-2,4-diene in computational chemistry and drug discovery workflows as a model monoterpene for comparative ADME profiling. Based on its predicted high blood-brain barrier (BBB) penetration (probability 0.9750) and moderate human oral bioavailability (probability 0.5857) [1], research groups can use this compound as a benchmark for evaluating the pharmacokinetic potential of novel terpene derivatives or for prioritizing natural product libraries in the search for CNS-active or CNS-avoidant lead candidates.

Flavor and Fragrance Formulation Ingredient for Specific Citrus and Herbal Accords

Procure high-purity p-Mentha-2,4-diene for use as a specialty aroma chemical in flavor and fragrance compositions. Its unique olfactory contribution, distinct from the more dominant limonene note in citrus oils, is essential for creating complex, authentic citrus profiles [1] or novel herbal and green accords. Its specific physical properties, such as its boiling point and density [2], are critical parameters for flavorists in predicting volatility and performance in various consumer product matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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